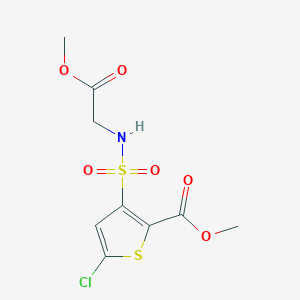![molecular formula C13H13ClN2O B1357296 2-(4-クロロフェニル)-1,3-ジアザスピロ[4.4]ノン-1-エン-4-オン CAS No. 904816-22-4](/img/structure/B1357296.png)
2-(4-クロロフェニル)-1,3-ジアザスピロ[4.4]ノン-1-エン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1,3-diazaspiro[44]non-1-en-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonene ring and a chlorophenyl group
科学的研究の応用
2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors, which can provide insights into its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted diazaspiro compounds with various functional groups.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but the compound’s unique structure plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: Unique due to its spirocyclic structure and chlorophenyl group.
2-(4-Methylphenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: Similar structure but with a methyl group instead of a chlorine atom.
2-(4-Fluorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
特性
IUPAC Name |
2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-5-3-9(4-6-10)11-15-12(17)13(16-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDSRULQZPFUDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587700 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-22-4 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)










